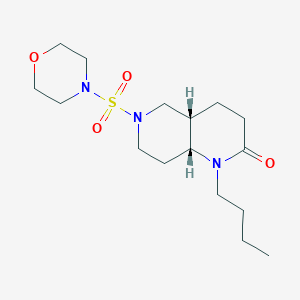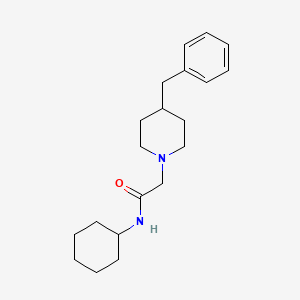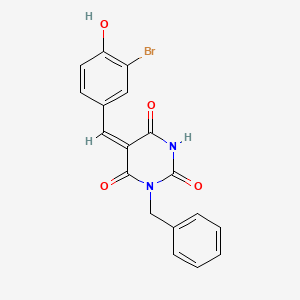![molecular formula C20H20BrN3O4 B5418301 2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5418301.png)
2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the class of organic compounds known as benzamides and is widely used in medicinal chemistry, biochemistry, and pharmacology. The following paper will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Mécanisme D'action
The mechanism of action of 2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress, and the protection of neurons from damage. This compound has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide in lab experiments is its potential as a versatile tool for studying various biological systems. However, this compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
The potential applications of 2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide in various fields of research are vast, and there are numerous future directions for further study. These include the development of new drugs for the treatment of cancer and neurodegenerative diseases, the exploration of its potential as a fluorescent probe for imaging biological systems, and the investigation of its potential as a therapeutic agent for various inflammatory disorders.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various fields of scientific research. Its unique properties and mechanism of action make it a versatile tool for studying biological systems and developing new therapeutic agents. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide involves the reaction of 3-nitrobenzaldehyde with diethyl malonate, followed by the addition of bromine and subsequent reaction with diethylamine. The final product is obtained through acid hydrolysis of the resulting diethylamino derivative.
Applications De Recherche Scientifique
2-bromo-N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide has been extensively studied for its potential applications in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been used in the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
2-bromo-N-[(E)-3-(diethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4/c1-3-23(4-2)20(26)18(13-14-8-7-9-15(12-14)24(27)28)22-19(25)16-10-5-6-11-17(16)21/h5-13H,3-4H2,1-2H3,(H,22,25)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFDQJMIZIZXNS-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5418220.png)



![3-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B5418239.png)
![4-methoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5418240.png)
![2-methyl-4-[4-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5418247.png)
![(2E)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-3-phenylacrylamide](/img/structure/B5418261.png)




![ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5418292.png)
![N-cyclopropyl-2-[3-(3-isopropoxybenzoyl)piperidin-1-yl]acetamide](/img/structure/B5418297.png)